N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
CAS No.: 895015-30-2
Cat. No.: VC4144116
Molecular Formula: C22H25N3O2S
Molecular Weight: 395.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895015-30-2 |
|---|---|
| Molecular Formula | C22H25N3O2S |
| Molecular Weight | 395.52 |
| IUPAC Name | N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C22H25N3O2S/c1-2-27-18-10-11-19-20(13-18)28-22(24-19)25(15-16-7-6-12-23-14-16)21(26)17-8-4-3-5-9-17/h6-7,10-14,17H,2-5,8-9,15H2,1H3 |
| Standard InChI Key | ITLDEXKDXFHPPA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4CCCCC4 |
Introduction
Synthesis Pathways
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide would likely involve multiple steps, including the formation of the benzothiazole ring, attachment of the ethoxy group, synthesis of the pyridine moiety, and coupling with cyclohexanecarboxamide. The process would require careful control of reaction conditions to optimize yield and purity.
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Benzothiazole Ring Formation: This typically involves the reaction of an aniline derivative with a sulfur source in the presence of a catalyst.
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Ethoxy Group Attachment: This could be achieved through nucleophilic substitution reactions.
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Pyridine Moiety Synthesis: Involves forming the pyridine ring and attaching it to the benzothiazole via a methyl group.
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Coupling with Cyclohexanecarboxamide: This step would involve peptide coupling reactions.
Potential Biological Activities
Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The presence of a pyridine ring and a cyclohexanecarboxamide group could enhance these properties or introduce new ones.
| Activity | Potential Mechanism |
|---|---|
| Antimicrobial | Interference with microbial enzymes or membranes |
| Anticancer | Inhibition of cell proliferation pathways |
| Anti-inflammatory | Modulation of inflammatory signaling pathways |
Research Findings and Future Directions
While specific research findings on N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide are not available, studies on related compounds suggest potential applications in medicinal chemistry. Future research should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo studies.
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